molecular formula C11H11BrFN B8689657 3-(3-bromopropyl)-5-fluoro-1H-indole CAS No. 191013-68-0

3-(3-bromopropyl)-5-fluoro-1H-indole

Cat. No.: B8689657
CAS No.: 191013-68-0
M. Wt: 256.11 g/mol
InChI Key: ZJNJOXXOZZFKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromopropyl)-5-fluoro-1H-indole is a halogenated indole derivative characterized by a bromopropyl chain at the 3-position and a fluorine atom at the 5-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

CAS No.

191013-68-0

Molecular Formula

C11H11BrFN

Molecular Weight

256.11 g/mol

IUPAC Name

3-(3-bromopropyl)-5-fluoro-1H-indole

InChI

InChI=1S/C11H11BrFN/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2

InChI Key

ZJNJOXXOZZFKCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Reactivity: The 3-bromopropyl group in the target compound provides electrophilic reactivity, enabling nucleophilic substitution reactions, which are absent in analogs like 8e (diphenylallyl) or 5b (triazole-ethyl) . Fluorine Position: The 5-fluoro substitution is conserved across analogs, enhancing lipophilicity and metabolic stability compared to non-fluorinated indoles .

Synthetic Complexity :

  • Compounds like DMPI () require multi-step heterocyclic functionalization, whereas 3-(3-bromopropyl)-5-fluoro-1H-indole could be synthesized more straightforwardly via alkylation, similar to methods in and .

Biological Activity: Antimicrobial Potential: DMPI and CDFI () inhibit SAV1754 in MRSA, suggesting that bromopropyl-substituted indoles might similarly target bacterial membrane proteins . Antioxidant Activity: Triazole-containing analogs (e.g., 5b) show antioxidant properties, but bromine’s electrophilicity may shift applications toward covalent enzyme inhibition .

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